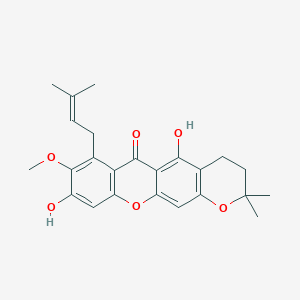

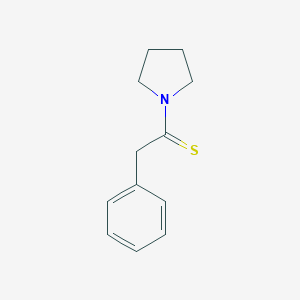

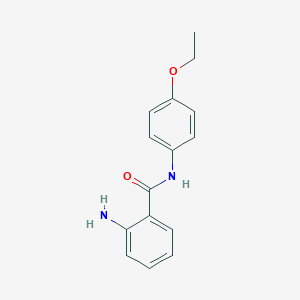

2-amino-N-(4-ethoxyphenyl)benzamide

Übersicht

Beschreibung

The compound "2-amino-N-(4-ethoxyphenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. Although the provided papers do not directly discuss "2-amino-N-(4-ethoxyphenyl)benzamide," they do provide insights into the synthesis, characterization, and biological evaluation of structurally related benzamide compounds.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, as seen in the preparation of N-(5-amino-2,4-diethoxyphenyl)benzamide, where acylation and reduction reactions were employed . Similarly, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives was achieved through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives . These methods suggest that the synthesis of "2-amino-N-(4-ethoxyphenyl)benzamide" could potentially be carried out through similar acylation reactions using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. The papers describe the characterization of these compounds using various techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These techniques would be applicable for analyzing the molecular structure of "2-amino-N-(4-ethoxyphenyl)benzamide" to confirm its identity and purity.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions depending on their substituents. The papers do not provide specific reactions for "2-amino-N-(4-ethoxyphenyl)benzamide," but they do mention the biological evaluation of similar compounds, indicating that these derivatives can interact with biological targets such as enzymes and receptors . This suggests that "2-amino-N-(4-ethoxyphenyl)benzamide" may also undergo chemical reactions relevant to its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the presence of different substituents can affect the compound's ability to form crystalline forms, as seen with the polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide . The electronic properties, such as the HOMO-LUMO energy gap, can also be determined using computational methods like density functional theory (DFT), which provides insights into the compound's stability and reactivity . These analyses would be relevant for understanding the properties of "2-amino-N-(4-ethoxyphenyl)benzamide."

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity : Amino-substituted benzamide derivatives, including compounds similar to 2-amino-N-(4-ethoxyphenyl)benzamide, have been studied for their potential as antioxidants. These compounds can scavenge free radicals, with the primary amino group undergoing a complex, pH-dependent oxidation process. This ability to scavenge free radicals underpins their antioxidant activity (Jovanović et al., 2020).

Anticonvulsant Properties : Derivatives like 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, related to 2-amino-N-(4-ethoxyphenyl)benzamide, have been synthesized and shown effective in anticonvulsant models. They were found to be superior to phenytoin in certain seizure tests, indicating significant potential in treating convulsions (Lambert et al., 1995).

Neuroleptic Activity : Research on benzamides like 2-amino-N-(4-ethoxyphenyl)benzamide has led to the development of potential neuroleptics. Compounds in this category have shown inhibitory effects on stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).

Antimicrobial and Antioxidant Activities : New benzamide derivatives from endophytic Streptomyces have shown promising antimicrobial and antioxidant activities. This suggests potential applications of 2-amino-N-(4-ethoxyphenyl)benzamide derivatives in microbial inhibition and oxidative stress mitigation (Yang et al., 2015).

Safety And Hazards

The safety data sheet for “2-amino-N-(4-ethoxyphenyl)benzamide” indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood . In case of exposure or concern, medical attention or advice should be sought .

Eigenschaften

IUPAC Name |

2-amino-N-(4-ethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWXUOKYYNLILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353730 | |

| Record name | 2-amino-N-(4-ethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-ethoxyphenyl)benzamide | |

CAS RN |

19562-43-7 | |

| Record name | 2-amino-N-(4-ethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.